![molecular formula C13H6Br2O2 B8341479 3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)
3,8-Dibromo-6H-benzo[c]chromen-6-one
概要
説明
3,8-Dibromo-6H-benzo[c]chromen-6-one: is a chemical compound with the molecular formula C13H6Br2O2 It is a derivative of benzo[c]chromen-6-one, characterized by the presence of two bromine atoms at the 3 and 8 positions of the chromen-6-one ring
準備方法
Synthetic Routes and Reaction Conditions:
-
Synthesis from 2,7-dibromo-9H-fluoren-9-one:
Reagents: 2,7-dibromo-9H-fluoren-9-one, trifluoroacetic acid (CF3COOH), sodium carbonate (Na2CO3).
Conditions: The reaction is carried out by dissolving 2,7-dibromo-9H-fluoren-9-one in trifluoroacetic acid and adding sodium carbonate at 0°C. The mixture is then brought to room temperature and stirred for 48 hours.
-
Alternative Method:
Reagents: 2,7-dibromofluorenone, sodium percarbonate, trifluoroacetic acid, dichloromethane.
Conditions: The reaction involves dissolving 2,7-dibromofluorenone in dry dichloromethane, adding trifluoroacetic acid, and then sodium percarbonate at intervals. The reaction is continued at room temperature for 72 hours.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as sodium perborate monohydrate.
Conditions: The reaction is typically carried out in chloroform at room temperature for 12 hours.
Products: The major product formed is the oxidized form of 3,8-dibromo-6H-benzo[c]chromen-6-one.
-
Substitution:
Reagents: Various nucleophiles can be used for substitution reactions.
Conditions: The specific conditions depend on the nucleophile used and the desired substitution pattern.
Products: Substituted derivatives of this compound.
科学的研究の応用
Applications in Chemistry:
Synthesis of Derivatives:
Applications in Biology and Medicine:
Phosphodiesterase Inhibitors: Derivatives of 6H-benzo[c]chromen-6-one, including 3,8-dibromo-6H-benzo[c]chromen-6-one, have been studied for their potential as phosphodiesterase inhibitors, which are important in the treatment of neurodegenerative diseases.
Applications in Industry:
Dye and Pigment Production: The compound’s unique structural properties make it a candidate for use in the production of dyes and pigments.
作用機序
The mechanism of action of 3,8-dibromo-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase inhibitor, it may interact with the enzyme’s active site, leading to the inhibition of its activity. This inhibition can result in increased levels of cyclic nucleotides, which play a role in various cellular processes .
類似化合物との比較
3,8-Dihydroxy-6H-benzo[c]chromen-6-one (Urolithin A): This compound is a hydroxylated derivative of 6H-benzo[c]chromen-6-one and is known for its potential health benefits, including anti-aging properties.
6H-benzo[c]chromen-6-one Derivatives: Various derivatives of 6H-benzo[c]chromen-6-one have been synthesized and studied for their biological activities, including their potential as phosphodiesterase inhibitors.
Uniqueness:
特性
分子式 |
C13H6Br2O2 |
|---|---|
分子量 |
353.99 g/mol |
IUPAC名 |
3,8-dibromobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H6Br2O2/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChIキー |
IBZHTLSDRSBIJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)OC3=C2C=CC(=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

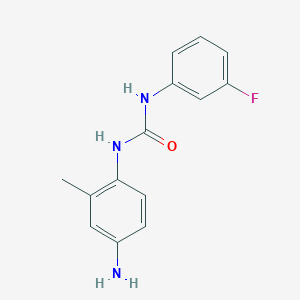
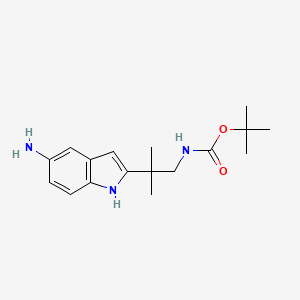
![(E)-5-chloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8341444.png)

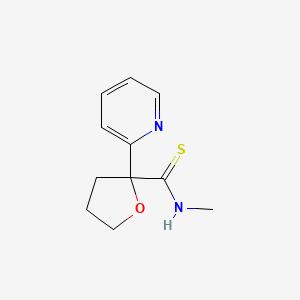

![[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8341465.png)

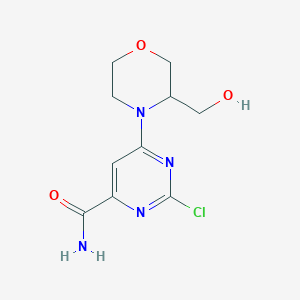
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)
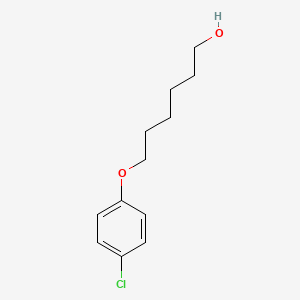

![8-[4-(Tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8341502.png)
